molecular formula C24H23N5O2 B610613 RX-37 CAS No. 1627715-60-9

RX-37

Numéro de catalogue B610613
Numéro CAS: 1627715-60-9
Poids moléculaire: 413.481
Clé InChI: WHDUHJYPRJXLGF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

RX-37 is a potent BET inhibitor. RX-37 binds to BET bromodomain proteins (BRD2, BRD3, and BRD4) with Ki values of 3.2-24.7 nM and demonstrates high selectivity over other non-BET bromodomain-containing proteins. RX-37 potently and selectively inhibits cell growth in human acute leukemia cell lines harboring the rearranged mixed lineage leukemia 1 gene. RX-37 represents a promising lead compound for the development of a new class of therapeutics for the treatment of human cancer and other conditions.

Applications De Recherche Scientifique

Integrated Vehicle Health Management Technology

The RX-37, particularly the X-37 spacecraft, has been utilized for NASA's Integrated Vehicle Health Management (IVHM) Technology Experiment. The experiment aimed to demonstrate the benefits of in-flight IVHM for the operation of a Reusable Launch Vehicle. The scope included performing real-time fault detection and isolation for X-37's electrical power system and electro-mechanical actuators, utilizing a software system named Livingstone. This software system employs a qualitative, model-based reasoning approach for system-wide interaction analysis to detect and isolate failures. The experiment marked significant advancements in the efficiency and safety of the IVHM technology within a flight environment (Schwabacher et al., 2002).

Flight Demonstrator Project for Space Transportation System Development

The RX-37, specifically referred to as the X-37 Approach and Landing Vehicle (ALTV), was designed to reduce technical risks during the descent and landing phases of flight. This project formulated mission requirements and Orbital Vehicle (OV) technology research and development goals to validate and mature high-payoff ground and flight technologies like Thermal Protection Systems (TPS). This project has expanded government and industry knowledge in developing new generations of spacecraft aligned with the Vision for Space Exploration (Dumbacher, 2004).

Development and Test of Guidance, Navigation, and Control Systems

The RX-37 has been a testbed for developing and evaluating Guidance, Navigation, and Control (GN&C) systems for space and reentry environments. The experiment involved the Space Integrated GPS/INS (SIGI) system, an off-the-shelf navigation-grade GPS/INS enhanced for space and reentry environments. The experiment aimed to demonstrate the reliability and performance of SIGI for automatic, autonomous approach, and landing, significantly contributing to the risk reduction for integrating such systems into space vehicles (Childers & Gelderloos, 2001).

Dynamics, Stability, and Control Characteristics

The RX-37 has also been a pivotal part of studies focusing on the dynamics, stability, and control characteristics of space vehicles. Research has been conducted on the dynamics and control of the X-37 from atmospheric reentry through landing, involving the assessment of vehicle trim with multiple surfaces, aerodynamic uncertainties, and control design results for various flight phases. These studies contribute to the understanding and development of more robust and reliable space vehicles (Chaudhary et al., 2001).

Propriétés

Numéro CAS

1627715-60-9

Nom du produit

RX-37

Formule moléculaire

C24H23N5O2

Poids moléculaire

413.481

Nom IUPAC

4-(1-(3-cyclopropyl-5-methyl-1H-pyrazol-4-yl)-8-methoxy-5H-pyrido[4,3-b]indol-7-yl)-3,5-dimethylisoxazole

InChI

InChI=1S/C24H23N5O2/c1-11-21(23(28-27-11)14-5-6-14)24-22-15-10-19(30-4)16(20-12(2)29-31-13(20)3)9-18(15)26-17(22)7-8-25-24/h7-10,14,26H,5-6H2,1-4H3,(H,27,28)

Clé InChI

WHDUHJYPRJXLGF-UHFFFAOYSA-N

SMILES

COC1=C(C2=C(C)ON=C2C)C=C(NC3=C4C(C5=C(C)NN=C5C6CC6)=NC=C3)C4=C1

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>2 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

RX-37;  RX 37;  RX37.

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
RX-37
Reactant of Route 2
Reactant of Route 2
RX-37
Reactant of Route 3
Reactant of Route 3
RX-37
Reactant of Route 4
RX-37
Reactant of Route 5
RX-37
Reactant of Route 6
Reactant of Route 6
RX-37

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.